14-Bromodaunorubicin

Übersicht

Beschreibung

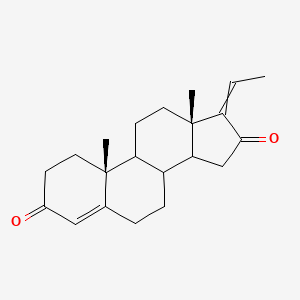

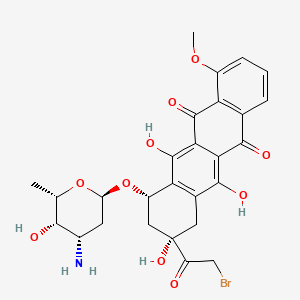

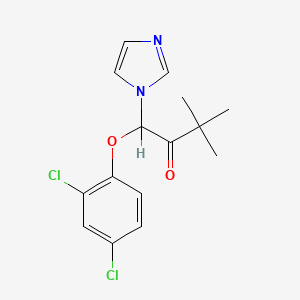

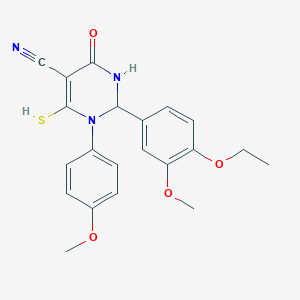

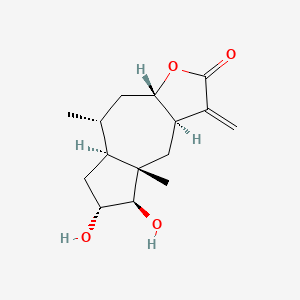

14-Bromodaunorubicin is a chemical compound with the molecular formula C27H28BrNO10 . It is a derivative of daunorubicin, an anthracycline antibiotic that is used as an antitumor agent .

Synthesis Analysis

The synthesis of this compound involves the coupling of 14-bromodaunomycin with various compounds . For instance, one study describes the synthesis of doxorubicin-y-cyclodextrin conjugates by coupling 14-bromodaunomycin with mono half-ester compounds linked to a 6-hydroxyl group of y-cyclodextrin . Another study mentions the conversion of daunorubicin into doxorubicin and 14-O-acetyldoxorubicin by way of this compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its absolute stereochemistry . It has six defined stereocenters and no E/Z centers . The molecular weight of this compound is 606.42 g/mol .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various compounds . For example, the synthesis of doxorubicin-y-cyclodextrin conjugates involves the reaction of 14-bromodaunomycin with mono half-ester compounds linked to a 6-hydroxyl group of y-cyclodextrin .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 606.42 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Wissenschaftliche Forschungsanwendungen

Preparation of Novel Adriamycin Analogs

14-Bromodaunorubicin has been instrumental in the preparation of novel adriamycin analogs. Researchers found that condensing this compound with thiols resulted in the formation of 14-thia analogs of the antitumor antibiotic adriamycin. These analogs showed potential as antitumor agents, with some exhibiting DNA-binding properties equivalent to those of adriamycin (Seshadri, Israel, & Pegg, 1983).

Synthesis of Daunorubicin Derivatives

Another significant application of this compound is in the synthesis of daunorubicin derivatives. These derivatives are important in the chemotherapy of tumor diseases. For instance, this compound reacted with potassium thiocyanate to produce 9-deacetyl-9-(2"-oxo-4"-thiazolin-4"yl)daunorubicin, a compound of interest for its enhanced antitumor action (Povarov, Vlasenkova, & Preobrazhenskaya, 1994).

Interaction with Serum Proteins in Cancer Treatment

A study on 3-bromopyruvate (3-BrPA), a glycolytic inhibitor that targets energy metabolism in cancer cells, revealed insights relevant to this compound. The study found no signs of toxicity or apoptosis when 3-BrPA was administered, suggesting the importance of understanding the interaction of bromine-containing compounds with serum proteins in cancer therapy (Kunjithapatham et al., 2013).

Creation of 14-Amino Derivatives for Potential Antibiotics

The interaction of 14-bromine derivatives of daunorubicin with secondary amines has been studied to create new potentially antitumor antibiotics. This process resulted in the formation of 14-amino derivatives, which showed varying degrees of antimicrobial activity (Povarov & Isaeva, 1979).

Eigenschaften

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRWYZDETCDVGB-TZSSRYMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215356 | |

| Record name | 14-Bromodaunorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65026-79-1 | |

| Record name | 14-Bromodaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065026791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Bromodaunorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-N-[3,3-dimethyl-7-oxo-2-(2H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2-(4-hydroxyphenyl)ethanimidic acid](/img/structure/B1228553.png)